4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile is an organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropanesulfonyl group, a diazepane ring, and a benzonitrile moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile typically involves multiple steps, including nucleophilic substitution and amidation reactions. The process begins with the preparation of the cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane to form the intermediate product. This intermediate is subsequently reacted with 4-cyanobenzyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety or the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile or diazepane derivatives.
Scientific Research Applications
4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Shares the cyclopropanesulfonyl group but differs in the rest of the structure.
3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile: Similar structure but with variations in the substituents.
Uniqueness
4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile is unique due to its combination of the cyclopropanesulfonyl group, diazepane ring, and benzonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H21N3O2S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H21N3O2S/c17-12-14-2-4-15(5-3-14)13-18-8-1-9-19(11-10-18)22(20,21)16-6-7-16/h2-5,16H,1,6-11,13H2 |
InChI Key |
SAHKIQIWOPTJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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